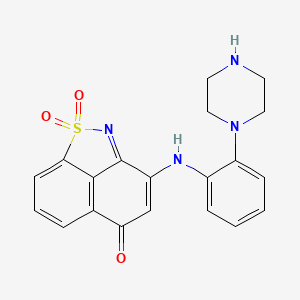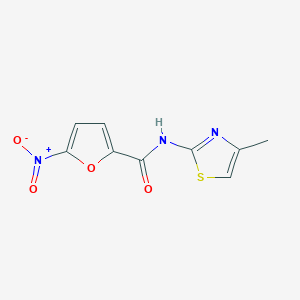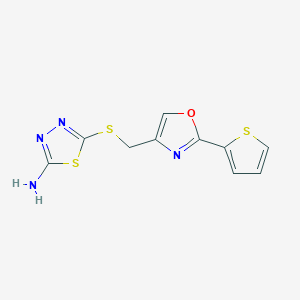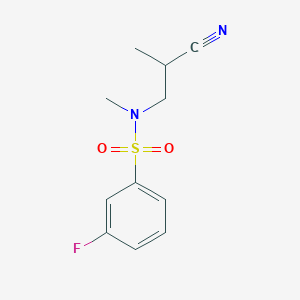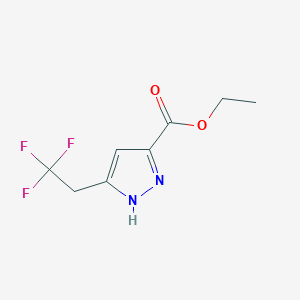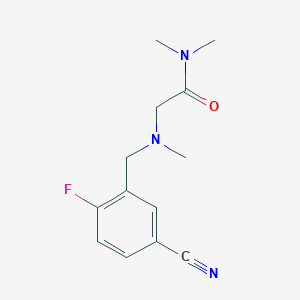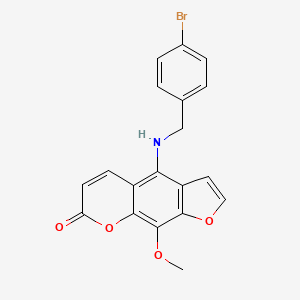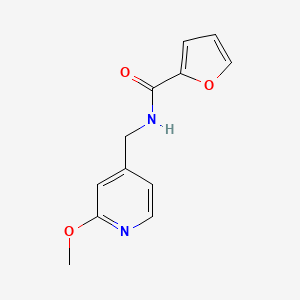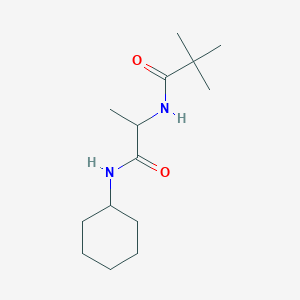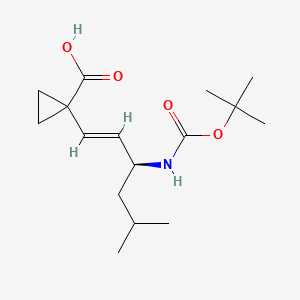
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Boc-protected amine group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the Boc-protected amine with the cyclopropane carboxylic acid derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and activity. The Boc-protected amine group can also participate in hydrogen bonding and other interactions that modulate the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the Boc-protected amine group.
tert-Butoxycarbonyl-protected amines: Compounds with similar protective groups but different core structures.
Cyclopropane-containing amino acids: Molecules that incorporate cyclopropane rings into amino acid structures.
Uniqueness
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a Boc-protected amine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
1-[(E,3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-11(2)10-12(17-14(20)21-15(3,4)5)6-7-16(8-9-16)13(18)19/h6-7,11-12H,8-10H2,1-5H3,(H,17,20)(H,18,19)/b7-6+/t12-/m1/s1 |
Clé InChI |
DHYLENHPVLHQSZ-NNNHXZLVSA-N |
SMILES isomérique |
CC(C)C[C@@H](/C=C/C1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C=CC1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
